molecular formula C15H17NO3 B13688134 Methyl 3-mesityl-5-methylisoxazole-4-carboxylate

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate

Cat. No.: B13688134
M. Wt: 259.30 g/mol
InChI Key: MKOZCRROTNEULL-UHFFFAOYSA-N
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Description

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the isoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-mesityl-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of mesityl acetylene with nitrile oxide, generated in situ from the corresponding nitro compound, under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the mesityl ring.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the mesityl group.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Various substituted derivatives on the mesityl ring.

Scientific Research Applications

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-mesityl-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Methyl 3-methylisoxazole-5-carboxylate
  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Comparison: Methyl 3-mesityl-5-methylisoxazole-4-carboxylate is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more selective in its interactions compared to other isoxazole derivatives. The mesityl group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-8-6-9(2)12(10(3)7-8)14-13(15(17)18-5)11(4)19-16-14/h6-7H,1-5H3

InChI Key

MKOZCRROTNEULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C)C

Origin of Product

United States

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